1-(2,4-Bis(hydroxymethyl)azetidin-1-yl)ethanone
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Overview
Description
1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound features an azetidine ring substituted with hydroxymethyl groups at positions 2 and 4, and an ethanone group at position 1. It is a clear, pale liquid known for its unique reactivity and selectivity, making it valuable in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents.
Attachment of the Ethanone Group: The ethanone group can be attached through acylation reactions using acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethanone group can be reduced to form secondary alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products:
Oxidation: Formation of 1-[2,4-bis(formyl)azetidin-1-yl]ethanone or 1-[2,4-bis(carboxy)azetidin-1-yl]ethanone.
Reduction: Formation of 1-[2,4-bis(hydroxymethyl)azetidin-1-yl]ethanol.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethanone group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
1-Acetyl-2-methylazetidine: Similar structure but lacks hydroxymethyl groups.
1-[2-Hydroxymethylazetidin-1-yl]ethanone: Contains only one hydroxymethyl group.
1-[2,4-Dihydroxyazetidin-1-yl]ethanone: Contains hydroxyl groups instead of hydroxymethyl groups.
Uniqueness: 1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and potential for forming multiple hydrogen bonds. This structural feature distinguishes it from other azetidine derivatives and contributes to its versatility in various applications.
Properties
CAS No. |
186752-07-8 |
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Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-[2,4-bis(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C7H13NO3/c1-5(11)8-6(3-9)2-7(8)4-10/h6-7,9-10H,2-4H2,1H3 |
InChI Key |
MWACGOZASVGQOK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC1CO)CO |
Canonical SMILES |
CC(=O)N1C(CC1CO)CO |
Synonyms |
2,4-Azetidinedimethanol, 1-acetyl- (9CI) |
Origin of Product |
United States |
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